molecular formula C23H21N3O2S B7533355 4-[2-[(4-Phenylquinolin-2-yl)amino]ethyl]benzenesulfonamide

4-[2-[(4-Phenylquinolin-2-yl)amino]ethyl]benzenesulfonamide

Cat. No.: B7533355
M. Wt: 403.5 g/mol
InChI Key: XPSZODYCVPHTEA-UHFFFAOYSA-N
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Description

4-[2-[(4-Phenylquinolin-2-yl)amino]ethyl]benzenesulfonamide is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a quinoline moiety, which is known for its diverse biological activities, and a benzenesulfonamide group, which is often associated with enzyme inhibition properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[(4-Phenylquinolin-2-yl)amino]ethyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoline derivative. One common method involves the cyclization of anthranilic acid derivatives . The benzenesulfonamide moiety can be introduced through a sulfonation reaction, where a suitable sulfonating agent is used .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

4-[2-[(4-Phenylquinolin-2-yl)amino]ethyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline moiety can lead to quinoline N-oxide derivatives .

Mechanism of Action

The mechanism of action of 4-[2-[(4-Phenylquinolin-2-yl)amino]ethyl]benzenesulfonamide involves the inhibition of enzymes such as carbonic anhydrase. The sulfonamide group binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to various biological effects, including the suppression of tumor growth and antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-[(4-Phenylquinolin-2-yl)amino]ethyl]benzenesulfonamide is unique due to its combination of a quinoline moiety and a benzenesulfonamide group, which provides a dual mechanism of action.

Properties

IUPAC Name

4-[2-[(4-phenylquinolin-2-yl)amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c24-29(27,28)19-12-10-17(11-13-19)14-15-25-23-16-21(18-6-2-1-3-7-18)20-8-4-5-9-22(20)26-23/h1-13,16H,14-15H2,(H,25,26)(H2,24,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSZODYCVPHTEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C32)NCCC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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